molecular formula C5H9ClF3NO2 B1382814 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride CAS No. 1803598-91-5

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride

Cat. No.: B1382814
CAS No.: 1803598-91-5
M. Wt: 207.58 g/mol
InChI Key: XRJPLXZCPPGEIE-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO2 and a molecular weight of 207.58 g/mol It is known for its unique structure, which includes an amino group and a trifluoromethyl group attached to a butanoic acid backbone

Biochemical Analysis

Biochemical Properties

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its amino and trifluoromethyl groups. These interactions can influence the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions . For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the trifluoromethyl group can affect the hydrophobic interactions within the enzyme’s active site.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by stabilizing the active conformation of the enzyme. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider in experimental design . Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, but its stability must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific organelles or regions within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the butanoic acid structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and reduced fluorinated compounds .

Scientific Research Applications

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is unique due to its specific combination of an amino group and a trifluoromethyl group on a butanoic acid backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(aminomethyl)-4,4,4-trifluorobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(2-9)1-4(10)11;/h3H,1-2,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJPLXZCPPGEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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